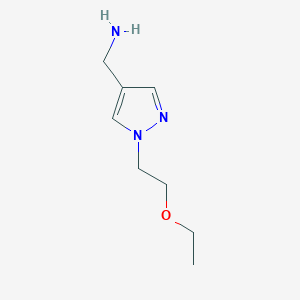

(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(2-ethoxyethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-2-12-4-3-11-7-8(5-9)6-10-11/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJPPSOIAJGPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways relevant to its therapeutic effects .

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as lung, colorectal, and breast cancers.

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism underlying these effects often involves inhibition of key signaling pathways associated with cancer proliferation and survival, such as the β-catenin signaling pathway .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Case Study: In Vivo Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of this pyrazole derivative in a rat model of paw edema, it was found to significantly reduce swelling compared to control groups, suggesting its potential utility in treating inflammatory conditions .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Scientific Research Applications

The compound (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its roles in medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For example, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been investigated. A study highlighted that certain pyrazole compounds possess significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic enzymes.

Neurological Applications

Another area of interest is the potential neuroprotective effects of this compound. Research has shown that pyrazole derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Herbicidal Activity

In agricultural research, pyrazole-based compounds have been evaluated for their herbicidal properties. Studies indicate that these compounds can effectively inhibit the growth of certain weed species by interfering with their metabolic pathways. A notable case study demonstrated that a related pyrazole derivative significantly reduced the biomass of common agricultural weeds when applied at specific concentrations.

Insecticidal Properties

The insecticidal potential of pyrazole derivatives has also been documented. Research has shown that these compounds can act as effective insecticides against pests like aphids and beetles. The mode of action typically involves neurotoxic effects that disrupt normal insect physiology.

Synthesis of Novel Materials

In materials science, this compound has been utilized in the synthesis of novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties due to the incorporation of pyrazole moieties, which can improve performance in various applications such as coatings and composites.

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for its use in catalysis. Studies have shown that metal complexes derived from pyrazole ligands demonstrate catalytic activity in various organic transformations, including cross-coupling reactions and oxidation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine , highlighting variations in substituents, physicochemical properties, and biological relevance:

Key Structural and Functional Insights :

Fluoroethyl substitution introduces electronegativity but may reduce metabolic stability due to fluorine’s inductive effects.

Impact on Pharmacological Activity: The (1H-pyrazol-4-yl)methanamine core is critical for PI3Kγ inhibition . Substitutions like 4-methylpiperazinyl or 3-methoxyphenyl may modulate target affinity or selectivity.

Salt Forms and Stability :

- Dihydrochloride or oxalate salts enhance crystallinity and stability, whereas free bases (e.g., target compound) may require formulation optimization for drug delivery.

Aryl vs. Alkyl Substitutions :

- Aryl groups (e.g., 2-methylphenyl ) increase lipophilicity and steric bulk, which could enhance membrane permeability but reduce solubility.

Preparation Methods

Preparation of the Pyrazole Core

Pyrazole ring synthesis is commonly achieved by condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For example, 3,5-dimethyl-1H-pyrazole is synthesized by reacting pentane-2,4-dione with hydrazine hydrate in methanol at mild temperatures (25–35 °C), an exothermic reaction that proceeds quantitatively.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyrazole formation | Pentane-2,4-dione + Hydrazine hydrate (85%) | Methanol, 25–35 °C | 3,5-Dimethyl-1H-pyrazole, quantitative yield |

This step provides the core pyrazole scaffold required for further functionalization.

Introduction of the 2-Ethoxyethyl Side Chain at N-1 Position

The N-1 substitution with a 2-ethoxyethyl group typically involves nucleophilic substitution or alkylation reactions on the pyrazole nitrogen. Alkylation can be performed using 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride) under basic conditions.

Although direct experimental procedures for (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine are scarce, analogous procedures for N-alkylation of pyrazoles are well documented:

Potassium tert-butoxide is preferred as a base due to its strong basicity and solubility in organic solvents, which facilitates clean alkylation with good yields.

Functionalization at the 4-Position to Introduce Methanamine Group

The 4-position of the pyrazole ring is functionalized to introduce the methanamine moiety, often via substitution reactions on a pyrazole-4-carbaldehyde or related intermediate.

A representative synthetic approach involves:

- Preparation of 1-(2-ethoxyethyl)-1H-pyrazol-4-carbaldehyde.

- Reductive amination or nucleophilic substitution with ammonia or amine sources to yield the methanamine derivative.

This can be summarized as:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Formylation | N-alkylated pyrazole + formylation agent (e.g., Vilsmeier-Haack reagent) | Controlled temperature | Pyrazole-4-carbaldehyde intermediate |

| Reductive amination | Pyrazole-4-carbaldehyde + Ammonia or amine + Reducing agent (e.g., NaBH3CN) | Mild conditions | This compound |

While specific literature for this exact compound is limited, reductive amination is a standard method to convert aldehydes to primary amines in pyrazole chemistry.

General Synthetic Procedure and Purification

Based on related pyrazole derivatives synthesis, a general procedure involves:

- Dissolving the pyrazole intermediate in an aprotic solvent such as DMF or THF.

- Adding base and alkylating agent for N-alkylation.

- Isolating the intermediate by extraction and drying.

- Performing formylation or other electrophilic substitution at the 4-position.

- Reductive amination to introduce the methanamine.

- Purification by chromatographic methods (e.g., silica gel column chromatography or reverse-phase HPLC).

For example, a similar pyrazole derivative synthesis used reverse-phase HPLC purification after reaction completion to isolate pure products.

Research Findings and Optimization Data

Though direct experimental data on this compound are scarce, analogous pyrazole derivatives have been synthesized with the following observations:

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-ethoxyethylamine with pyrazole-4-carboxaldehyde in the presence of a catalyst (e.g., palladium on carbon) under inert conditions (N₂ atmosphere) can yield the target compound. Solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hours) are critical for achieving >70% yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How can researchers characterize the structural conformation of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyrazole ring substitution pattern and ethoxyethyl chain integration. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves conformational chirality and spatial arrangement of substituents . Computational tools (DFT calculations) complement experimental data to predict stability and reactive sites .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Enzymatic inhibition studies (e.g., CDK2 or PI3Kγ) using fluorescence-based kinase assays can identify potential therapeutic targets. Parallel anti-inflammatory screening via COX-2 inhibition ELISA is advised .

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence the compound’s binding affinity to cyclin-dependent kinases (CDKs)?

- Methodology : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions between the ethoxyethyl group and CDK2’s ATP-binding pocket. Validate with mutagenesis studies (e.g., Ala-scanning of CDK2 residues) and surface plasmon resonance (SPR) to quantify binding kinetics (KD). Compare with fluoroethyl analogs to assess substituent effects on potency .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell lines?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. metabolic activity via resazurin) to confirm cytotoxicity mechanisms. Cross-validate with proteomics (e.g., Western blot for caspase-3 cleavage) to identify off-target effects .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

- Methodology : Introduce deuterium at labile positions (e.g., methylene groups) to slow CYP450-mediated oxidation. Synthesize analogs with fluorinated ethoxy chains (e.g., 2,2-difluoroethyl) to reduce metabolic clearance. Assess stability in liver microsomes and correlate with LogP (HPLC) and plasma protein binding (equilibrium dialysis) .

Q. What experimental designs elucidate the compound’s mechanism of action in inflammatory pathways?

- Methodology : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB, MAPK) in treated macrophages (RAW 264.7). Combine with siRNA knockdown of candidate targets (e.g., COX-2, TNF-α) to confirm functional roles. In vivo validation in murine models of arthritis (e.g., collagen-induced arthritis) with dose-response pharmacokinetics (plasma half-life, tissue distribution) .

Methodological Considerations Table

| Parameter | Recommended Approach | Key References |

|---|---|---|

| Synthesis Yield | Optimize solvent (ethanol), catalyst (Pd/C), and N₂ atmosphere | |

| Structural Confirmation | ¹H/¹³C NMR, X-ray crystallography, HRMS | |

| Enzymatic Inhibition | Fluorescence-based kinase assays (CDK2, PI3Kγ) | |

| Metabolic Stability | Liver microsome assays + deuterium isotope effects | |

| In Vivo Validation | Murine arthritis models + LC-MS/MS pharmacokinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.